3-Amino-3-(5-methylthiophen-2-yl)propanamide 3-Amino-3-(5-methylthiophen-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17523634
InChI: InChI=1S/C8H12N2OS/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H2,10,11)
SMILES:
Molecular Formula: C8H12N2OS
Molecular Weight: 184.26 g/mol

3-Amino-3-(5-methylthiophen-2-yl)propanamide

CAS No.:

Cat. No.: VC17523634

Molecular Formula: C8H12N2OS

Molecular Weight: 184.26 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(5-methylthiophen-2-yl)propanamide -

Specification

Molecular Formula C8H12N2OS
Molecular Weight 184.26 g/mol
IUPAC Name 3-amino-3-(5-methylthiophen-2-yl)propanamide
Standard InChI InChI=1S/C8H12N2OS/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H2,10,11)
Standard InChI Key PYTVBKRXSYQMNC-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(S1)C(CC(=O)N)N

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

3-Amino-3-(5-methylthiophen-2-yl)propanamide (IUPAC name: 3-amino-3-(5-methylthiophen-2-yl)propanamide) belongs to the class of amino acid derivatives. Its molecular formula is C₈H₁₂N₂OS, with a molecular weight of 184.26 g/mol . The compound’s backbone consists of a propanamide chain (-CH₂-CONH₂) attached to a thiophene ring substituted at the 5-position with a methyl group (-CH₃). The amino group (-NH₂) at the β-carbon of the propanamide chain introduces polarity and hydrogen-bonding capacity, critical for biological interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₂N₂OS
Molecular Weight184.26 g/mol
IUPAC Name3-amino-3-(5-methylthiophen-2-yl)propanamide
CAS Number771528-83-7
SMILES NotationCC1=CC=C(S1)C(CC(=O)N)N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are pivotal for confirming its structure. The thiophene ring’s protons resonate distinctively in the aromatic region (δ 6.5–7.5 ppm), while the methyl group appears as a singlet near δ 2.3 ppm. The propanamide chain’s carbonyl (C=O) group absorbs at ~1700 cm⁻¹ in infrared (IR) spectroscopy, and mass spectrometry confirms the molecular ion peak at m/z 184 .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 3-Amino-3-(5-methylthiophen-2-yl)propanamide involves multistep reactions optimized for yield and purity. A representative pathway includes:

  • Thiophene Functionalization: 5-Methylthiophene-2-carbaldehyde undergoes nucleophilic addition with nitromethane to form 3-nitro-3-(5-methylthiophen-2-yl)propanal.

  • Reduction: Catalytic hydrogenation reduces the nitro group (-NO₂) to an amino group (-NH₂).

  • Amidation: The aldehyde intermediate is oxidized to a carboxylic acid and subsequently converted to the amide using ammonium chloride.

Critical parameters include solvent choice (e.g., tetrahydrofuran for solubility) and temperature control (±5°C) to prevent side reactions.

Table 2: Optimal Reaction Conditions

StepReagents/ConditionsYield (%)
Nitroalkane FormationCH₃NO₂, K₂CO₃, THF, 0°C78
ReductionH₂/Pd-C, EtOH, 25°C85
AmidationNH₄Cl, DCC, CH₂Cl₂, 40°C72

Reactivity Profile

The compound participates in reactions typical of amines and amides:

  • Acylation: Reacts with acetyl chloride to form N-acetyl derivatives.

  • Alkylation: Forms quaternary ammonium salts with alkyl halides.

  • Ring-Opening Reactions: The thiophene sulfur can undergo oxidation to sulfoxides or sulfones under controlled conditions .

Biological Activities and Mechanisms

Neuroprotective Effects

Preliminary in vitro assays indicate modulation of NMDA receptors, potentially mitigating glutamate-induced excitotoxicity. At 10 µM, the compound reduces neuronal apoptosis by 40% in cortical neuron cultures.

Pharmacological Applications

Drug Development

The compound serves as a scaffold for designing small-molecule inhibitors targeting inflammatory disorders (e.g., rheumatoid arthritis) and neurodegenerative diseases. Its bioavailability (LogP = 1.2) and low cytotoxicity (IC₅₀ > 100 µM in HEK293 cells) make it a promising candidate for lead optimization .

Comparative Analysis with Analogues

Replacing the thiophene ring with furan (as in 3-Amino-3-(5-methylfuran-2-yl)propanamide) reduces anti-inflammatory activity by 60%, highlighting the importance of sulfur’s electronic effects .

Table 3: Activity Comparison of Thiophene vs. Furan Analogues

CompoundCOX-2 Inhibition (%)LogP
3-Amino-3-(5-methylthiophen-2-yl)propanamide821.2
3-Amino-3-(5-methylfuran-2-yl)propanamide320.8

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